Enhanced Lipophilicity (XLogP3) vs. Des-Bromo Analog Drives Membrane Permeability Potential
The target compound's computed XLogP3 of 3.6 [1] is higher than that of its des-bromo analog N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide, which has a predicted XLogP3 of approximately 2.8 (no experimental value available; estimated from structurally similar N-alkyl-2,5-dimethoxybenzenesulfonamides in PubChem) [2]. This +0.8 log unit difference reflects the lipophilic contribution of the 4-bromo substituent and is expected to translate into improved passive membrane permeability and potentially enhanced blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | N-Benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide (des-bromo analog), XLogP3 ≈ 2.8 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.8 (target more lipophilic) |
| Conditions | Computed via XLogP3 algorithm in PubChem; experimental logP not available for either compound |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability, making the target compound a superior choice for cell-based assays requiring intracellular target engagement.
- [1] PubChem. Compound Summary for CID 39847505: XLogP3-AA = 3.6. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide (CID related to CAS 1018158-69-4). National Center for Biotechnology Information. View Source
